2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of benzimidazoles and thiadiazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring is synthesized by the condensation of o-phenylenediamine with ethyl orthoformate under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate thiol, such as ethanethiol, in the presence of a base like sodium hydride to form the thioether linkage.
Thiadiazole Ring Formation: The thiadiazole ring is synthesized by the cyclization of thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole or thiadiazole rings.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole, mebendazole, and thiabendazole share the benzimidazole core structure and exhibit similar biological activities.
Thiadiazole Derivatives: Compounds like acetazolamide and methazolamide contain the thiadiazole ring and are used for their diuretic and anticonvulsant properties.
Uniqueness
2-[(6-Ethoxy-1H-benzimidazol-2-yl)thio]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its combined benzimidazole and thiadiazole structures, which may confer a broader range of biological activities and potential therapeutic applications .
Properties
CAS No. |
1223881-44-4 |
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Molecular Formula |
C15H17N5O2S3 |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C15H17N5O2S3/c1-3-22-9-5-6-10-11(7-9)17-13(16-10)24-8-12(21)18-14-19-20-15(25-14)23-4-2/h5-7H,3-4,8H2,1-2H3,(H,16,17)(H,18,19,21) |
InChI Key |
VIUJACVRGTZVQB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NN=C(S3)SCC |
Origin of Product |
United States |
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